2-(2-Mercaptoethyl)phenol
Description
2-(2-Mercaptoethyl)phenol is a sulfur-containing phenolic compound characterized by a phenol ring substituted with a 2-mercaptoethyl (-CH₂CH₂SH) group. For example, 4-(2-Mercaptoethyl)phenol (CAS 67382-72-3, C₈H₁₀OS, MW 154.23) shares the same molecular formula but differs in the substituent position . The mercaptoethyl group enhances metal-binding capabilities, making such compounds valuable in coordination chemistry and environmental applications (e.g., pollutant sensing or metal extraction) .
Properties
Molecular Formula |
C8H10OS |
|---|---|
Molecular Weight |
154.23 g/mol |
IUPAC Name |
2-(2-sulfanylethyl)phenol |
InChI |
InChI=1S/C8H10OS/c9-8-4-2-1-3-7(8)5-6-10/h1-4,9-10H,5-6H2 |
InChI Key |
QZEXIPKQLGQJCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCS)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Mercaptoethyl)phenol can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of a halogenated phenol with a thiol compound. For example, 2-bromoethylphenol can react with hydrogen sulfide or a thiol compound under basic conditions to yield this compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of a precursor compound. This process typically requires specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Mercaptoethyl)phenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phenol group can be reduced to form cyclohexanol derivatives.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Cyclohexanol derivatives
Substitution: Nitro, bromo, and sulfonic acid derivatives of the aromatic ring
Scientific Research Applications
2-(2-Mercaptoethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential antioxidant and antimicrobial properties.
Industry: Utilized in the production of polymers, resins, and as an additive in lubricants
Mechanism of Action
The mechanism of action of 2-(2-Mercaptoethyl)phenol involves its ability to interact with various molecular targets through its phenol and thiol groups. The phenol group can participate in hydrogen bonding and π-π interactions, while the thiol group can form disulfide bonds and undergo redox reactions. These interactions enable the compound to modulate enzyme activity, scavenge free radicals, and inhibit microbial growth .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| 2-(2-Mercaptoethyl)phenol | Not provided | C₈H₁₀OS | ~154.23* | Phenol, mercaptoethyl |
| 4-(2-Mercaptoethyl)phenol | 67382-72-3 | C₈H₁₀OS | 154.23 | Phenol, mercaptoethyl |
| L2 (Schiff base derivative) | Not provided | C₉H₁₃NOS | 183.27 | Phenol, mercaptoethyl, amino |
| 2-Mercaptoethanol | 60-24-2 | C₂H₆OS | 78.13 | Thiol, hydroxyl |
*Estimated based on isomer data.
Table 2: Comparative Metal-Binding Efficiencies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
